molecular formula C21H22BrN3O5 B1673372 KCC009 CAS No. 744198-19-4

KCC009

Cat. No.: B1673372
CAS No.: 744198-19-4
M. Wt: 476.3 g/mol
InChI Key: MRULUIQNANUWTK-ZVAWYAOSSA-N
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Description

KCC009 is a potent and selective inhibitor of transglutaminase 2 (TG2), an enzyme involved in various biological processes, including protein cross-linking, cell adhesion, and signal transduction. TG2 is associated with several disease states, such as cancer, fibrosis, and neurodegenerative disorders. This compound has shown promise in scientific research for its ability to modulate TG2 activity and enhance the sensitivity of cancer cells to chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KCC009 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows standardized protocols to ensure high purity and yield. The process involves large-scale synthesis, purification, and quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

KCC009 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

KCC009 has a wide range of scientific research applications, including:

Mechanism of Action

KCC009 exerts its effects by inhibiting the activity of TG2. TG2 is involved in the cross-linking of proteins through the formation of covalent bonds between glutamine and lysine residues. By inhibiting TG2, this compound disrupts the remodeling of the extracellular matrix and sensitizes cancer cells to chemotherapy. The compound also affects various signaling pathways, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KCC009

This compound is unique in its ability to selectively inhibit TG2 and enhance the sensitivity of cancer cells to chemotherapy. Its specific mechanism of action and favorable pharmacokinetic profile make it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRULUIQNANUWTK-ZVAWYAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349369
Record name AC1LD8ZC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744198-19-4
Record name KCC 009
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744198194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC1LD8ZC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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